5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

Catalog No.
S14156955
CAS No.
M.F
C11H13ClN4
M. Wt
236.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl...

Product Name

5-Chloro-2-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline

IUPAC Name

5-chloro-2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

InChI

InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)8-5-4-7(12)6-9(8)13/h4-6H,3,13H2,1-2H3

InChI Key

PFFVJFQKHPAVRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=C(C=C(C=C2)Cl)N)C

5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound characterized by its complex structure, which includes a chloro group and a triazole ring. Its molecular formula is C11H13ClN4C_{11}H_{13}ClN_4 with a molecular weight of approximately 236.70 g/mol. The compound features a chloro substituent at the second position of the aniline ring and a 3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl group attached to the aniline nitrogen. This unique structure contributes to its potential biological activities and applications in various fields.

Typical of compounds containing both triazole and aniline functionalities. These may include:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to new derivatives.
  • Electrophilic Aromatic Substitution: The aniline moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The presence of the amine group enables condensation reactions with aldehydes or ketones to form imines or other derivatives.

Research indicates that 5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline exhibits notable biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Compounds with similar structures often show efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Some derivatives of triazoles have been linked to anticancer effects, suggesting potential applications in cancer therapeutics.

The exact mechanisms of action are still under investigation but may involve interactions with specific cellular targets or pathways.

The synthesis of 5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and suitable carbonyl compounds.
  • Chlorination of Aniline: The aniline component can be chlorinated using chlorine gas or chlorinating agents to introduce the chloro substituent.
  • Coupling Reaction: The triazole derivative can then be coupled with the chlorinated aniline under basic conditions to yield the final product.

This compound has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Similar compounds are often used as fungicides or herbicides.
  • Material Science: Its unique properties may allow for use in developing novel materials or coatings.

Interaction studies are crucial for understanding how 5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline interacts with biological systems. Research may focus on:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes.
  • Toxicological Assessments: Understanding the safety profile and potential side effects related to its use.

These studies help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline. Notable examples include:

Compound NameMolecular FormulaCAS Number
5-Chloro-2-(1H-1,2,4-triazol-1-yl)anilineC8H7ClN4C_8H_7ClN_4450399-92-5
4-Chloro-2-(3-methyltriazolyl)anilineC11H13ClN4C_{11}H_{13}ClN_41342222–13–2
3-Chloro-N-(triazolyl)anilineC9H8ClN5C_9H_8ClN_5N/A

Uniqueness

The uniqueness of 5-Chloro-2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline lies in its specific combination of functional groups and structural features. The presence of both chloro and triazole functionalities allows for diverse chemical reactivity while potentially enhancing biological activity compared to other similar compounds. Its distinctive ethyl substitution on the triazole ring further differentiates it from other derivatives in this class.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.0828741 g/mol

Monoisotopic Mass

236.0828741 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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